molecular formula C19H22N4O B2932380 5,6-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900293-18-7

5,6-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2932380
CAS RN: 900293-18-7
M. Wt: 322.412
InChI Key: JEVFWBOPSPQKSV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrimidine ring, a phenyl ring, and a tetrahydrofuran ring . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine ring system is a fused, rigid, and planar N-heterocyclic system .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[1,5-a]pyrimidines can undergo various reactions due to the presence of multiple reactive sites .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, employing techniques like microwave irradiation, cyclocondensation, and ultrasound irradiation to facilitate the creation of these compounds. The synthesized molecules have been structurally characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, along with elemental analysis and, in some cases, X-ray crystallography. These methods ensure the precise determination of the compounds' structures and the regioselectivity of their reactions (Deohate & Palaspagar, 2020); (Kaping, Helissey, & Vishwakarma, 2020).

Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been studied for various biological activities, including their potential as anticancer, antimicrobial, and enzyme inhibition agents. Some derivatives have shown promising results against certain cancer cell lines and microbial strains. The structural modifications of these compounds significantly influence their biological activities, highlighting the importance of exploring different substitutions to optimize their therapeutic potential (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014); (Sirakanyan, Spinelli, Geronikaki, Kartsev, Stepanyan, Hakobyan, & Hovakimyan, 2021).

Antagonistic Activities

Specific pyrazolo[1,5-a]pyrimidine derivatives have been identified as antagonists for serotonin 5-HT6 receptors, showing significant activity levels. These compounds could be potential candidates for further development into therapeutic agents targeting neurological and psychiatric disorders. The detailed SAR studies provide insights into the structural requirements for achieving high potency and selectivity (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. Pyrazolo[1,5-a]pyrimidines have been studied for their anticancer potential and enzymatic inhibitory activity .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as its potential as an antitumor agent . Additionally, new synthetic routes and functionalizations could be developed to improve its properties and expand its applications .

properties

IUPAC Name

5,6-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-14(2)22-19-17(15-7-4-3-5-8-15)12-21-23(19)18(13)20-11-16-9-6-10-24-16/h3-5,7-8,12,16,20H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVFWBOPSPQKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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